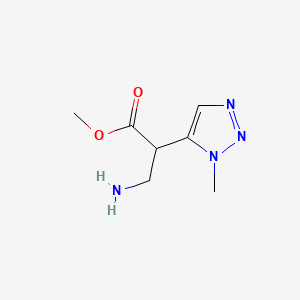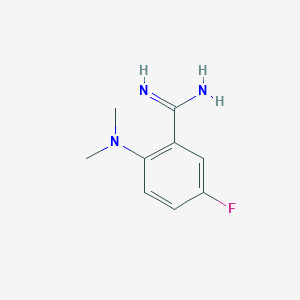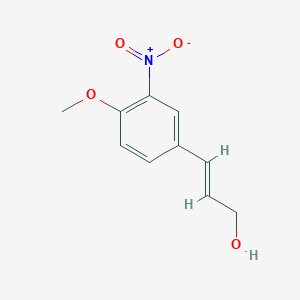
(E)-(4-methoxy-3-nitrophenyl)allyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(4-methoxy-3-nitrophenyl)allyl alcohol is an organic compound characterized by the presence of a methoxy group, a nitro group, and an allyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-methoxy-3-nitrophenyl)allyl alcohol typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with an appropriate allylating agent under basic conditions. One common method is the use of allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(4-methoxy-3-nitrophenyl)allyl alcohol undergoes various chemical reactions, including:
Oxidation: The allyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products Formed
Oxidation: 4-methoxy-3-nitrobenzaldehyde or 4-methoxy-3-nitrobenzoic acid.
Reduction: (E)-(4-methoxy-3-aminophenyl)allyl alcohol.
Substitution: Various substituted phenyl allyl alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-(4-methoxy-3-nitrophenyl)allyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-(4-methoxyphenyl)allyl alcohol
- (E)-(4-nitrophenyl)allyl alcohol
- (E)-(3-nitrophenyl)allyl alcohol
Uniqueness
(E)-(4-methoxy-3-nitrophenyl)allyl alcohol is unique due to the simultaneous presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
| 125872-44-8 | |
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11NO4/c1-15-10-5-4-8(3-2-6-12)7-9(10)11(13)14/h2-5,7,12H,6H2,1H3/b3-2+ |
Clave InChI |
ACRABMHFUYNUKF-NSCUHMNNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/CO)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C=CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


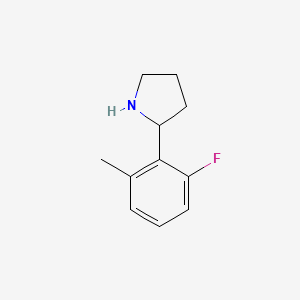



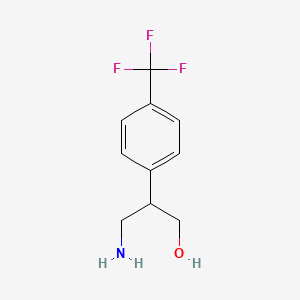
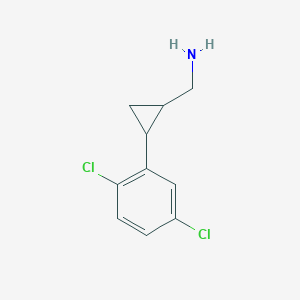
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)

